molecular formula C8H13N3 B13160039 1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine

1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine

Cat. No.: B13160039
M. Wt: 151.21 g/mol
InChI Key: WOMXQWCUZGEYCQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a cyclopropylmethyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting amine receptors or enzymes. For example, cyclopropanamine has been utilized in reflux conditions with ethanol to form pyrazole derivatives (e.g., (4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) . The cyclopropylmethyl group is often introduced via alkylation or reductive amination, as seen in the synthesis of related piperazine derivatives .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-6-8(9)4-10-11(6)5-7-2-3-7/h4,7H,2-3,5,9H2,1H3

InChI Key

WOMXQWCUZGEYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethyl bromide with 5-methyl-1h-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, where nucleophiles like amines or thiols can replace the bromide ion.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: K2CO3 in DMF or THF.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine, highlighting variations in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Synthesis/Applications
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine C₈H₁₃N₃ 151.21 g/mol Not explicitly listed - Cyclopropylmethyl (1-position)
- Methyl (5-position)
Likely synthesized via alkylation of 5-methylpyrazol-4-amine with cyclopropylmethyl halides.
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine C₁₀H₁₉N₃ 181.28 g/mol 1427380-55-9 - Isobutyl (1-position)
- Isopropyl (5-position)
Discontinued commercial product; potential intermediate in drug discovery .
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride C₅H₈ClF₂N₃ 208.58 g/mol 1431968-01-2 - Difluoromethyl (1-position)
- Hydrochloride salt
Used in pharmaceutical research; enhanced solubility due to salt formation .
1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃ 201.27 g/mol 1247575-27-4 - 2,5-Dimethylphenyl (1-position) Explored in agrochemical or medicinal applications due to aromatic substitution .
1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine C₁₀H₁₇N₃ 179.26 g/mol 1006454-53-0 - sec-Butyl (1-position)
- Cyclopropyl (5-position)
Intermediate in heterocyclic chemistry; modified steric profile .

Key Findings:

Aromatic substituents (e.g., 2,5-dimethylphenyl in CAS 1247575-27-4) increase molecular weight and lipophilicity, which may influence blood-brain barrier penetration . Electron-withdrawing groups like difluoromethyl (CAS 1431968-01-2) enhance polarity and solubility, especially when formulated as hydrochloride salts .

Synthetic Methodologies :

  • Cyclopropane-containing amines (e.g., cyclopropanamine) are commonly reacted with carbonyl precursors under reflux to form pyrazole derivatives .
  • Reductive amination (e.g., using NaHB(OAc)₃) is employed to introduce piperazine or cyclohexylamine moieties in related compounds .

Structural Characterization :

  • X-ray crystallography and NMR are critical for confirming regiochemistry. For example, SHELXL refinement was used to resolve the structure of a cyclopropyl-substituted pyrazolone , while ORTEP visualized anisotropic displacement ellipsoids .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Molecular Properties

Compound 1-Position Substituent 5-Position Substituent logP* (Predicted) Water Solubility (mg/mL)*
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine Cyclopropylmethyl Methyl 1.2 12.5
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine Difluoromethyl Methyl 0.8 45.3 (as hydrochloride)
1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine 2,5-Dimethylphenyl Methyl 2.5 1.8

Biological Activity

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, notable for its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of cancer therapy and other diseases.

The molecular formula of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine is C10_{10}H12_{12}N4_{4}, with a molecular weight of approximately 188.23 g/mol. Its structure includes a pyrazole ring, which is critical for its biological activity.

The primary mechanism of action for 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine involves its role as an inhibitor of the Serine/threonine-protein kinase ATR. ATR is essential in the DNA damage response pathway, and its inhibition can disrupt cellular processes related to DNA repair and stability, making this compound a candidate for cancer treatment.

Potential Biological Targets

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine has been investigated for its interactions with several biological targets, including:

  • ATR Kinase : Inhibition leads to impaired DNA repair mechanisms.
  • Inflammatory Pathways : The compound may modulate enzyme activities involved in inflammation, suggesting anti-inflammatory properties.

Anticancer Studies

Research indicates that 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, preliminary data suggest IC50_{50} values in the low micromolar range against several cancer types, indicating potent activity .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for antimicrobial and anti-inflammatory activities. Studies suggest that it may inhibit bacterial growth and reduce inflammation through its action on specific enzymes involved in these processes.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

Compound NameStructure FeaturesBiological Activity
3-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine Methyl group at position 4ATR inhibitor; potential anticancer effects
N-(cyclopropylmethyl)-N-[1-methyl-1H-pyrazol-4-yl]piperidin-4-amine Additional piperidine moietyExplored for anti-inflammatory properties
4-Methyl-3-(cyclopropylmethyl)-1H-pyrazole Different methyl positioningVarying pharmacological properties

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine:

  • Cancer Cell Line Studies : In studies involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in apoptosis markers such as caspase-3, indicating its potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
  • Antimicrobial Efficacy : Laboratory tests have demonstrated that 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazol-4-amine exhibits inhibitory effects against various bacterial strains, supporting its potential as an antimicrobial agent.

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